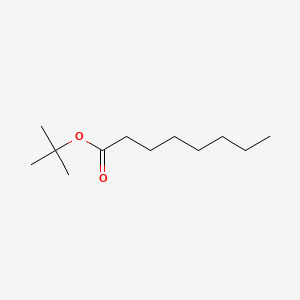
tert-Butyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl octanoate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
- Model Compound for Enzymatic Reactions :
-
Microbial Production :
- Recent studies have engineered Escherichia coli for the production of butyl octanoate from endogenous octanoyl-CoA. This approach utilized metabolic engineering to enhance the availability of octanoyl-CoA, leading to the successful accumulation of butyl octanoate as a single product. The engineered strain demonstrated non-toxicity and effective diffusion through cell membranes, making it an attractive platform for sustainable production methods .
- Flavoring Agent :
Industrial Applications
-
Biofuel Potential :
- As a medium-chain fatty acid ester, this compound is being investigated as a potential biofuel. Its favorable properties may contribute to developing sustainable energy sources that can replace traditional fossil fuels.
- Chemical Reactions :
Engineering E. coli for Butyl Octanoate Production
A significant study focused on engineering E. coli strains to produce butyl octanoate highlighted several key findings:
- Methodology : The study utilized rational protein engineering of an alcohol acyltransferase (AAT) enzyme from Actinidia chinensis, enhancing substrate specificity for octanoyl-CoA.
- Results : The engineered E. coli strain produced approximately 3.3 mg/L of butyl octanoate after 48 hours, demonstrating the feasibility of microbial production systems for medium-chain esters .
| Parameter | Value |
|---|---|
| Strain | E. coli (engineered) |
| Substrate | Octanoyl-CoA |
| Product | Butyl octanoate |
| Yield | 3.3 mg/L |
| Production Time | 48 hours |
Propriétés
Numéro CAS |
5457-66-9 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
tert-butyl octanoate |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h5-10H2,1-4H3 |
Clé InChI |
BRHAUGJKIFZHDU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC(C)(C)C |
SMILES canonique |
CCCCCCCC(=O)OC(C)(C)C |
Key on ui other cas no. |
5457-66-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















